molecular formula C19H18O3 B14725362 Prop-2-enyl 3-oxo-2,4-diphenylbutanoate CAS No. 6274-68-6

Prop-2-enyl 3-oxo-2,4-diphenylbutanoate

Cat. No.: B14725362
CAS No.: 6274-68-6
M. Wt: 294.3 g/mol
InChI Key: PZQCSUCHUWWPHN-UHFFFAOYSA-N
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Description

Prop-2-enyl 3-oxo-2,4-diphenylbutanoate (CAS: 6274-68-6) is an ester derivative featuring a β-keto butanoate backbone substituted with two phenyl groups at positions 2 and 4. This compound is synthesized for use as an active pharmaceutical ingredient (API) with a purity of 99% . Its structure is characterized by a conjugated system involving the β-keto group and aromatic rings, which may contribute to its stability and reactivity. Analytical methods such as NMR, IR, and mass spectrometry (e.g., ESI-FT Orbitrap) are critical for confirming its structure, similar to its ethyl analog, Ethyl 3-oxo-2,4-diphenylbutanoate (CAS: 2901293) .

Properties

CAS No.

6274-68-6

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

prop-2-enyl 3-oxo-2,4-diphenylbutanoate

InChI

InChI=1S/C19H18O3/c1-2-13-22-19(21)18(16-11-7-4-8-12-16)17(20)14-15-9-5-3-6-10-15/h2-12,18H,1,13-14H2

InChI Key

PZQCSUCHUWWPHN-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Claisen Condensation

Claisen condensation between ethyl phenylacetate and a second phenylacetate derivative under basic conditions (e.g., sodium ethoxide) generates the β-keto ester intermediate. For example:
$$
\text{2 PhCH}2\text{COOEt} \xrightarrow{\text{NaOEt}} \text{Ph}2\text{C(COOEt)CH}_2\text{COOEt} + \text{EtOH}
$$
Subsequent hydrolysis and decarboxylation yield 3-oxo-2,4-diphenylbutanoic acid.

Optimization Notes :

  • Excess base (e.g., 1.5–2.0 eq.) improves yields by driving equilibrium toward the β-keto ester.
  • Solvents such as toluene or THF enhance reaction homogeneity.

Michael Addition

The Michael addition of phenyl Grignard reagents to acetoacetate esters offers an alternative route. For instance, allyl acetoacetate reacts with two equivalents of phenylmagnesium bromide to form the 2,4-diphenyl-substituted intermediate:
$$
\text{CH}2=\text{CHCH}2\text{OCOC(CH}3)=\text{CH}2 + 2 \text{PhMgBr} \rightarrow \text{Ph}2\text{C(COOCH}2\text{CH=CH}2)\text{CH}2\text{COOCH}2\text{CH=CH}2
$$
Acid workup followed by oxidation (e.g., PCC) introduces the keto group.

Challenges :

  • Competing over-addition or polymerization of the allyl ester requires careful temperature control (−10°C to 0°C).

Esterification and Functional Group Interconversion

Direct Esterification of 3-Oxo-2,4-diphenylbutanoic Acid

The carboxylic acid intermediate undergoes esterification with allyl alcohol via acid catalysis (e.g., H$$2$$SO$$4$$) or coupling reagents (e.g., DCC/DMAP):
$$
\text{Ph}2\text{C(CO)CH}2\text{COOH} + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{H}^+} \text{Ph}2\text{C(CO)CH}2\text{COOCH}2\text{CH=CH}2 + \text{H}_2\text{O}
$$
Key Data :

  • Yields range from 65–78% depending on the catalyst.
  • Prolonged reaction times (>12 hr) risk keto-enol tautomerization side reactions.

Transesterification from Tertiary Alkyl Esters

Tert-butyl esters, as demonstrated in patent US5095149A, serve as stable intermediates for subsequent transesterification. For example:
$$
\text{Ph}2\text{C(CO)CH}2\text{COO}^t\text{Bu} + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{HCl, Δ}} \text{Ph}2\text{C(CO)CH}2\text{COOCH}2\text{CH=CH}2 + t\text{BuOH}
$$
Advantages :

  • Tert-butyl esters resist hydrolysis during earlier synthetic steps.
  • Acidic conditions (e.g., HCl in dioxane) facilitate efficient allyl group transfer.

Alternative Routes via Halogenation and Elimination

Halogenation-β-Elimination Strategy

A patented method for analogous compounds involves halogenation at position 4 followed by base-induced elimination to form the allyl ester. For instance:

  • Bromination of tert-butyl 3-oxo-2,4-diphenylbutanoate using Br$$2$$ in diisopropyl ether:
    $$
    \text{Ph}
    2\text{C(CO)CH}2\text{COO}^t\text{Bu} + \text{Br}2 \rightarrow \text{Ph}_2\text{C(CO)CHBrCOO}^t\text{Bu} + \text{HBr}
    $$
  • Treatment with K$$2$$CO$$3$$ in DMF induces β-elimination, yielding the allyl ester:
    $$
    \text{Ph}2\text{C(CO)CHBrCOO}^t\text{Bu} \xrightarrow{\text{Base}} \text{Ph}2\text{C(CO)CH=CH}_2 + \text{COO}^t\text{Bu} + \text{KBr}
    $$
    Limitations :
  • Requires strict anhydrous conditions to prevent hydrolysis.
  • Moderate yields (40–55%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Advantages Challenges
Claisen Condensation Ester condensation, hydrolysis 60–75 Scalable, minimal side products Long reaction times
Michael Addition Grignard addition, oxidation 50–65 Precise substituent placement Sensitivity to moisture
Transesterification Acid-catalyzed ester interchange 65–78 High purity, mild conditions Requires stable intermediate esters
Halogenation-Elimination Bromination, base elimination 40–55 Introduces allyl group directly Low yields, byproduct formation

Mechanistic Insights and Side Reactions

Keto-Enol Tautomerization

The 3-oxo group predisposes the compound to keto-enol tautomerization, which complicates purification. Stabilization strategies include:

  • Conducting reactions at low temperatures (−20°C).
  • Using aprotic solvents (e.g., DCM, ether).

Competing Ester Hydrolysis

Allyl esters are prone to acid- or base-catalyzed hydrolysis. Mitigation involves:

  • Neutral workup conditions (pH 6–8).
  • Avoiding prolonged exposure to protic solvents.

Industrial Scalability and Environmental Considerations

Scalability :

  • Transesterification and Claisen condensation are most amenable to large-scale production due to readily available starting materials.
    Environmental Impact :
  • Bromination routes generate HBr waste, necessitating neutralization protocols.
  • Solvent recovery systems (e.g., distillation for ethers) improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 3-oxo-2,4-diphenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The prop-2-enyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2,4-diphenylbutanoic acid.

    Reduction: Formation of 3-hydroxy-2,4-diphenylbutanoate.

    Substitution: Formation of substituted prop-2-enyl derivatives.

Scientific Research Applications

Prop-2-enyl 3-oxo-2,4-diphenylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of prop-2-enyl 3-oxo-2,4-diphenylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s reactivity is influenced by the presence of the keto and phenyl groups, which can participate in various chemical interactions. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-oxo-2,4-diphenylbutanoate

Key Differences :

  • Ester Group: Ethyl vs. prop-2-enyl. The allyl group in the target compound increases molecular weight (C19H18O3 vs.
  • Physicochemical Properties : The allyl ester may enhance lipophilicity compared to the ethyl analog, affecting solubility and bioavailability.
  • Spectral Data : Both compounds share a β-keto backbone, as evidenced by IR carbonyl stretches (~1700–1750 cm⁻¹) and NMR signals for aromatic protons (δH ~7.2–7.5 ppm) and keto groups (δC ~200 ppm) .
4-(Prop-2-enyl)-phenyl-3'-methylbutyrate

Key Differences :

  • Backbone Structure: A butyrate ester (C4 chain) vs. β-keto butanoate. The absence of the β-keto group reduces conjugation and alters reactivity.
  • Substituents : A methyl group at the 3'-position on the phenyl ring modifies steric and electronic effects. This compound was isolated from Pimpinella haussknechtii essential oil, suggesting natural occurrence compared to the synthetic origin of the target compound .
4-(Prop-2-enyl)-phenyl Angelate

Key Differences :

  • Ester Type: Angelate (a branched α,β-unsaturated ester) vs. β-keto butanoate. The α,β-unsaturation in angelate may confer distinct biological activity, such as cytotoxicity, as seen in furocoumarin derivatives .

Structural and Functional Analysis

Table 1: Comparative Structural Features
Compound Molecular Formula Ester Group Key Functional Groups Source/Application
Prop-2-enyl 3-oxo-2,4-diphenylbutanoate C19H18O3 Prop-2-enyl β-keto, two phenyl groups Synthetic API
Ethyl 3-oxo-2,4-diphenylbutanoate C18H18O3 Ethyl β-keto, two phenyl groups Synthetic reference
4-(Prop-2-enyl)-phenyl-3'-methylbutyrate C15H18O2 3'-Methylbutyrate Phenyl, prop-2-enyl Natural (essential oil)
4-(Prop-2-enyl)-phenyl angelate C14H14O2 Angelate α,β-unsaturated ester Natural (essential oil)

Research Findings and Implications

  • Synthetic Accessibility: The allyl ester in this compound may offer advantages in modular synthesis, similar to Sonogashira coupling strategies used for furocoumarins .
  • Biological Potential: While cytotoxicity data for the target compound are lacking, structurally related furocoumarins with (Z)-styryl substituents show IC50 values in the low micromolar range, suggesting that the β-keto and aromatic systems in the target compound could be optimized for similar activity .
  • Natural vs. Synthetic Origins : The prop-2-enyl group is prevalent in both natural (e.g., essential oils) and synthetic compounds, highlighting its versatility in drug design .

Q & A

Q. What are the optimal synthetic routes for Prop-2-enyl 3-oxo-2,4-diphenylbutanoate, and how do substituents influence reaction efficiency?

Methodological Answer: A common approach involves radical allylation reactions using allylstannanes (e.g., tributyl [2-(trimethylsilyl)-prop-2-enyl]stannane) to introduce the propenyl ester group. Substituents like trimethylsilyl (TMS) or methyl on the allylstannane significantly affect reaction rates: TMS accelerates nucleophilic radical additions (4.2–6.5× faster than unsubstituted analogs), while methyl enhances electrophilic radical reactivity . For ketone formation, Claisen condensation between diphenylacetic acid derivatives and propenyl esters under basic conditions (e.g., KOtBu) is recommended. Optimize reaction time and temperature to minimize byproducts like dimerization or disproportionation.

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer: Use single-crystal X-ray diffraction (SCXRD) to determine absolute configuration. Refinement with SHELXL (via the SHELX suite) is ideal for small-molecule structures, particularly for high-resolution or twinned data . For visualization and analysis, employ Mercury software to overlay multiple structures, assess bond lengths/angles, and validate hydrogen-bonding networks . For example, the ketone oxygen (O1) in related 4-oxo-2,4-diphenylbutanenitrile forms hydrogen bonds with adjacent phenyl rings, stabilizing the enol tautomer .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the propenyl ester (δ ~4.5–5.5 ppm for vinyl protons) and ketone (δ ~200–210 ppm in 13C^{13}\text{C}).
  • GC-MS : Analyze fragmentation patterns to distinguish regioisomers. For example, 2-methoxy-4-(prop-2-enyl)phenyl ethanoate shows a base peak at m/z 121 due to α-cleavage of the propenyl group .
  • IR : Verify the ketone (C=O stretch at ~1700–1750 cm1^{-1}) and ester (C-O stretch at ~1200–1300 cm1^{-1}) functionalities.

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in radical-mediated transformations?

Methodological Answer: Electron-donating groups (e.g., phenyl rings) stabilize radical intermediates via conjugation, while electron-withdrawing groups (e.g., ketones) polarize transition states. In allylation reactions, TMS substituents enhance nucleophilic radical addition by stabilizing partial positive charges in the transition state, whereas methyl groups favor electrophilic radicals through hyperconjugation . Computational modeling (DFT) can map charge distribution and predict regioselectivity.

Q. How can data contradictions between experimental and computational results be resolved for this compound?

Methodological Answer:

  • Cross-validate techniques : Compare SCXRD-derived bond lengths with DFT-optimized geometries. Discrepancies >0.02 Å suggest lattice packing effects or dynamic motions .
  • Statistical analysis : Apply R-factor metrics (e.g., wR2 < 0.1) to assess refinement quality in crystallography .
  • Solvent effects : Use COSMO-RS simulations to account for solvation discrepancies in NMR or UV-Vis data .

Q. What strategies mitigate challenges in synthesizing enantiopure this compound?

Methodological Answer:

  • Chiral auxiliaries : Employ Evans’ oxazolidinones or Oppolzer’s sultams to induce asymmetry during ketone formation.
  • Catalytic asymmetric synthesis : Use ProPhenol-ligated metal catalysts (e.g., Zn or Mg) for enantioselective aldol reactions .
  • Chromatographic resolution : Utilize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

Q. How can computational tools predict the biological activity or stability of derivatives of this compound?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.
  • QSAR modeling : Corrate substituent electronic parameters (Hammett σ) with bioactivity data from analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid .
  • Degradation studies : Simulate hydrolytic pathways under physiological pH using Gaussian’s transition-state optimizations .

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